REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:15](=[O:16])[N:14]2[C:9]([CH:10]=[CH:11][CH:12]=[CH:13]2)=[CH:8][CH:7]=1)=[O:5])C.[OH-].[Na+].O.Cl>CO>[CH:8]1[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[C:15](=[O:16])[N:14]2[C:9]=1[CH:10]=[CH:11][CH:12]=[CH:13]2 |f:1.2|
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=C2C=CC=CN2C1=O
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
65.2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
After stirring for an hour
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=C(C(N2C=CC=CC12)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |